molecular formula C5H9BrO B104843 3-(2-Bromoethoxy)prop-1-ene CAS No. 15424-04-1

3-(2-Bromoethoxy)prop-1-ene

Cat. No. B104843
CAS RN: 15424-04-1
M. Wt: 165.03 g/mol
InChI Key: RVQSWGCPAYJSNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated alkenes can be complex and often requires careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the potential for halogenated alkenes to be synthesized through catalytic methods . Additionally, enzymatic strategies have been developed for the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, indicating that biocatalysis can be an effective approach for synthesizing certain brominated compounds .

Molecular Structure Analysis

The molecular structure of brominated alkenes can vary significantly depending on the substitution pattern and the presence of other functional groups. For example, the gas-phase molecular structure of 2-bromo-3-chloro-1-propene has been determined by electron diffraction, revealing a mixture of conformers with halogen atoms in anti or gauche positions . This suggests that 3-(2-Bromoethoxy)prop-1-ene could also exhibit conformational isomerism due to the presence of the bromine atom and the ethoxy group.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated alkenes can be influenced by the halogen atoms and other substituents. The electron diffraction study of 2-bromo-3-chloro-1-propene provides detailed information on bond lengths and angles, as well as the conformational composition at different temperatures . While specific data for 3-(2-Bromoethoxy)prop-1-ene is not provided, it can be inferred that its physical properties would be affected by the bromine atom and the ethoxy group, potentially leading to unique reactivity and physical characteristics.

Scientific Research Applications

Synthesis of Substituted Perhydrofuro[2,3-b]furans

3-(2-Bromoethoxy)prop-1-ene serves as a key reagent in the synthesis of substituted perhydrofuro[2,3-b]furans. It has been used as a starting material in reactions yielding methylenic diols, which subsequently undergo various oxidation and treatment processes to form perhydrofurofurans. These chemical transformations are crucial in the synthesis of complex molecular structures found in natural products (Lorenzo, Alonso, & Yus, 2000).

Molecular Structural Studies

In molecular structural studies, compounds similar to 3-(2-Bromoethoxy)prop-1-ene have been analyzed for their crystal structure and molecular bonding. For instance, the analysis of the molecular structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one provides valuable information about the planarity of certain molecular units and their dihedral angles, contributing to our understanding of molecular geometry and intermolecular interactions (Suwunwong et al., 2009).

Antioxidant Activity Studies

Compounds structurally related to 3-(2-Bromoethoxy)prop-1-ene have been synthesized and characterized for potential antioxidant activity. For example, (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on was synthesized and tested using the DPPH method, showcasing its potential as an antioxidant agent. This highlights the significance of such compounds in the development of therapeutic agents or functional materials with antioxidant properties (Brahmana et al., 2021).

Synthesis of Polyhydroxyurethanes

3-(2-Bromoethoxy)prop-1-ene derivatives have been utilized in the synthesis of glycerin carbonate-based intermediates, leading to the production of polyhydroxyurethanes without isocyanate. These materials exhibit significant properties such as glass transition temperatures and molecular weights, making them suitable for various applications in material science (Benyahya et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

3-(2-bromoethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQSWGCPAYJSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398948
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethoxy)prop-1-ene

CAS RN

15424-04-1
Record name 3-(2-bromoethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethoxy)prop-1-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
T Linker, A Bramborg, A Kelling… - … für Kristallographie-New …, 2013 - degruyter.com
Crystal structure of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene- 1,4-dicarboxylic acid, C18H24O6 Page 1 Crystal structure of trans-1,4-di-(2-(allyloxyethyl)-cyclohexa-2,5-diene1,4…
Number of citations: 2 www.degruyter.com
S Nishikawa, S Kami, N Ashikin… - Journal of Polymer …, 2015 - Wiley Online Library
Polyfluorenes with pendant allyl groups were prepared by terpolymerization of 9,9‐dihexylfluorene‐2,7‐bis(trimethyleneborate), 2,7‐dibromo‐9,9‐bis(2‐allyloxyethyl)fluorene, and 4,7‐…
Number of citations: 3 onlinelibrary.wiley.com
J Breitenfeld, J Ruiz, MD Wodrich… - Journal of the American …, 2013 - ACS Publications
Many nickel-based catalysts have been reported for cross-coupling reactions of nonactivated alkyl halides. The mechanistic understanding of these reactions is still primitive. Here we …
Number of citations: 237 pubs.acs.org
R Shi, Z Zhang, X Hu - Accounts of Chemical Research, 2019 - ACS Publications
Conspectus Ligand development plays an essential role in the advance of homogeneous catalysis. Tridentate, meridionally coordinating ligands, commonly termed pincer ligands, have …
Number of citations: 60 pubs.acs.org
EC Constable, CE Housecroft… - … A European Journal, 2009 - Wiley Online Library
The templated synthesis of organic macrocycles containing rings of up to 96 atoms and three 2,2′‐bipyridine (bpy) units is described. Starting with the bpy‐centred ligands 5,5′‐bis[3‐…
J Breitenfeld, MD Wodrich, X Hu - Organometallics, 2014 - ACS Publications
The mechanism of alkyl–aryl Kumada coupling catalyzed by the nickel pincer complex Nickamine was studied. Experiments using radical-probe substrates and DFT calculations …
Number of citations: 76 pubs.acs.org
SL Shevick, C Obradors, RA Shenvi - Journal of the American …, 2018 - ACS Publications
Cobalt/nickel-dual catalyzed hydroarylation of terminal olefins with iodoarenes builds complexity from readily available starting materials, with a high preference for the Markovnikov (…
Number of citations: 149 pubs.acs.org
EC Constable, CE Housecroft, M Neuburger… - Dalton …, 2009 - pubs.rsc.org
Derivatization of 5,5′-bis(3-hydroxyphenyl)-2,2′-bipyridine to give two new ligands, 3 and 4, which possess terminal alkene functionalities is described. The syntheses and …
Number of citations: 5 pubs.rsc.org
A Bramborg, T Linker - European Journal of Organic Chemistry, 2012 - Wiley Online Library
A strategy for the regioselective alkylation of arenes was developed, starting from commercially available and inexpensive terephthalic acid or naphthalene‐1,4‐dicarboxylic acid. The …
IN Lykakis, V Tamara Perchyonok - Current Organic Chemistry, 2010 - ingentaconnect.com
This paper highlights several methods of CC and CH transfer reactions in aqueous media. In all cases, thiols play the role of the reducing agents. A variety of useful synthetic …
Number of citations: 5 www.ingentaconnect.com

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